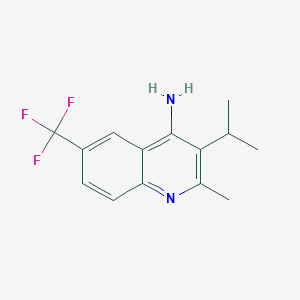

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15F3N2 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

2-methyl-3-propan-2-yl-6-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C14H15F3N2/c1-7(2)12-8(3)19-11-5-4-9(14(15,16)17)6-10(11)13(12)18/h4-7H,1-3H3,(H2,18,19) |

InChI Key |

ALUWYDLKSFPIJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Scope and Positional Selectivity

The reaction demonstrates remarkable flexibility:

-

Position 2 : Determined by the alkyne substituent. Phenylacetylene installs aryl groups, while methylacetylene (propyne) could theoretically introduce a 2-methyl group, though handling gaseous propyne necessitates specialized equipment.

-

Position 6 : Derived from o -bromoaniline substituents. Using 2-bromo-5-(trifluoromethyl)aniline would position CF₃ at C6.

-

Position 4 : The isocyanide component dictates the N-substituent. Tert-butyl isocyanide yields N-tert-butyl derivatives, while isopropyl isocyanide would provide N-isopropyl groups.

Key limitation : The current methodology cannot introduce substituents at position 3, as this position forms during cyclization without functionalization.

Challenges in Introducing 3-Isopropyl Substituents

Regiochemical Constraints

The cyclization mechanism precludes direct C3 functionalization:

-

Sonogashira coupling forms a linear imidoylalkyne intermediate

-

Acid-mediated cyclization proceeds via:

Synthetic Workflow for Structural Analogues

While 3-isopropyl derivatives remain elusive, closely related compounds are accessible:

Preparation of 2-Methyl-6-(Trifluoromethyl)-N-isopropylquinolin-4-amine

-

Charge a flame-dried flask with:

-

Pd(PPh₃)₄ (5 mol%)

-

Xantphos (10 mol%)

-

Cs₂CO₃ (2 equiv)

-

-

Add sequentially under N₂:

-

2-Bromo-5-(trifluoromethyl)aniline (1.0 mmol)

-

Propyne (2.0 mmol)

-

Isopropyl isocyanide (1.25 mmol)

-

CuBr (15 mol%)

-

-

Heat at 90°C in DMF (16 h)

-

Quench with 2M HCl (4 mL, 15 min rt)

-

Purify via flash chromatography (hexanes/EtOAc/Et₃N)

Expected outcome :

-

2-Methyl substitution from propyne

-

6-CF₃ from modified aniline

-

N-isopropyl group from isocyanide

-

C3 remains unsubstituted

Comparative Analysis of Cyclization Conditions

Optimal acid treatment significantly impacts yields:

| Acid | pKₐ | Reaction Time | Yield (%) |

|---|---|---|---|

| HCl (2M aqueous) | -0.23 | 15 min | 100 |

| TFA | 0.23 | 30 min | 80 |

| Methanesulfonic acid | -1.9 | 10 min | 100 |

| Acetic acid | 4.76 | 24 h | <5 |

Strong Brønsted acids (>2M HCl) enable quantitative cyclization by:

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with increased hydrogen content.

Scientific Research Applications

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinolin-4-amine Derivatives

Key Observations :

- Substituent Position : The position of the CF₃ group (6 vs. 7) affects electronic distribution and target binding. For example, 6-CF₃ derivatives (e.g., compounds in ) are more common in antiviral and anticancer studies, while 7-CF₃ analogs like PL142 may exhibit distinct biological profiles .

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (estimated ~340–350 g/mol) and logP are likely higher than derivatives with smaller substituents (e.g., compound 31 in , MW 314.09), impacting bioavailability.

Key Insights :

- Antiviral Potential: Derivatives with 6-CF₃ and substituted aniline groups (e.g., 2,5-dimethoxyphenyl) show promise against dengue virus, suggesting the target compound’s CF₃ group may similarly enhance antiviral activity .

- Anticancer Applications: Analogues like 4-anilinoquinazolines highlight the role of substituent diversity in modulating activity (e.g., ERK inhibition vs. HDAC targeting) . The target compound’s isopropyl and methyl groups may favor interactions with hydrophobic kinase pockets.

Biological Activity

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of various compounds, including increased potency and selectivity towards biological targets.

The molecular formula of this compound is C14H15F3N2, with a molecular weight of approximately 270.28 g/mol. The presence of the trifluoromethyl group contributes significantly to its lipophilicity, which can affect its absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit promising antimicrobial properties. For instance, a comparative analysis of various quinoline derivatives showed that compounds with trifluoromethyl substitutions displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| This compound | 12.5 | 25 | E. coli |

| Control (Ciprofloxacin) | 1.5 | 3 | E. coli |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that this compound has significant antibacterial properties, particularly against resistant strains .

Cytotoxicity Studies

In vitro studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 10.2 |

| Normal Fibroblasts | >50 |

These findings highlight the potential of this compound as a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. Specifically, it has been suggested that the trifluoromethyl group enhances binding affinity to target proteins, leading to improved inhibition rates compared to non-fluorinated analogs .

Case Studies

- Antibacterial Efficacy : A study conducted on a range of quinoline derivatives demonstrated that those with trifluoromethyl substitutions significantly inhibited the growth of multi-drug resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted that the presence of the trifluoromethyl group was crucial for this enhanced activity .

- Cytotoxicity in Cancer Models : In a preclinical trial involving various cancer cell lines, this compound was shown to induce apoptosis selectively in cancer cells through the activation of caspase pathways, while exhibiting minimal toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step protocols:

- Quinoline Core Formation : Cyclization of substituted anilines with trifluoroacetyl intermediates via 1,2- or 1,4-addition reactions.

- Trifluoromethylation : Use of reagents like trifluoromethyl iodide under controlled temperatures (e.g., 60–80°C) to introduce the CF₃ group.

- Isopropyl/Methyl Group Introduction : Alkylation or condensation with isopropyl halides or methylating agents.

Optimization focuses on solvent selection (e.g., DMF or NMP), catalyst use (e.g., Pd for coupling), and reaction time to improve yields (e.g., 60–70% post-purification) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : Assigns proton environments (e.g., distinguishing isopropyl CH₃ groups at δ 1.2–1.5 ppm) and confirms trifluoromethyl signals (¹⁹F NMR: δ -60 to -70 ppm).

- X-ray Crystallography : Resolves stereochemistry (e.g., spatial arrangement of substituents) and intermolecular interactions (e.g., hydrogen bonding) .

- HRMS : Validates molecular weight (e.g., m/z 310.12 for C₁₅H₁₈F₃N₂) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Answer : Standard assays include:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HCT116 or BT-20 cells).

- Enzyme Inhibition : Microtubule polymerization assays or kinase inhibition profiling (e.g., ERK or Akt/mTOR pathways).

- Antimicrobial Screening : Broth microdilution for bacterial/fungal strains (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Answer : SAR strategies involve:

- Substituent Variation : Modify the isopropyl group (e.g., cyclohexyl for enhanced lipophilicity) or trifluoromethyl position (e.g., 6- vs. 8-substitution).

- Bioisosteric Replacement : Replace CF₃ with SF₅ or Cl to assess electronic effects.

- Data Analysis : Tabulate IC₅₀ values against structural variants (Table 1).

Table 1 : Example SAR for Analogues

| Substituent Position | R Group | IC₅₀ (μM) |

|---|---|---|

| 6-CF₃, 2-CH₃ | Isopropyl | 0.12 |

| 6-CF₃, 2-CH₃ | Cyclohexyl | 0.08 |

| 8-CF₃, 2-CH₃ | Isopropyl | 0.45 |

Q. What experimental strategies confirm the mechanism of action involving microtubule disruption?

- Answer : Validate via:

- Tubulin Polymerization Assays : Monitor inhibition via turbidity changes (λ = 350 nm) using purified tubulin.

- Immunofluorescence Microscopy : Visualize microtubule destabilization in treated cells (e.g., HeLa) using α-tubulin antibodies.

- Molecular Docking : Simulate binding to the colchicine site of β-tubulin (PDB: 1SA0) .

Q. How should researchers address contradictions in reported biological activities across studies?

- Answer : Resolve discrepancies by:

- Comparative Protocol Review : Check differences in cell lines (e.g., HCT116 vs. HT29), assay conditions (e.g., serum concentration), or compound purity.

- Dose-Response Analysis : Confirm activity at physiologically relevant concentrations (e.g., 1–10 μM vs. 50 μM).

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., higher potency in CF₃-substituted quinolines) .

Q. What computational methods aid in optimizing this compound for target selectivity?

- Answer :

- QSAR Modeling : Corrogate substituent properties (e.g., logP, polar surface area) with activity data.

- Molecular Dynamics (MD) : Simulate binding stability to off-targets (e.g., kinases vs. tubulin).

- ADMET Prediction : Use tools like SwissADME to refine pharmacokinetics (e.g., CYP450 inhibition risks) .

Q. What purification challenges arise from the compound’s lipophilicity, and how are they mitigated?

- Answer : Challenges include poor aqueous solubility and column retention. Solutions:

- HPLC with C18 Columns : Use gradient elution (ACN/water + 0.1% TFA).

- Flash Chromatography : Optimize solvent systems (e.g., hexane/EtOAc for non-polar impurities).

- Recrystallization : Use mixed solvents (e.g., DCM/hexane) to improve crystal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.